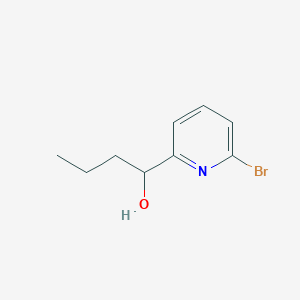












|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C(=O)=O.CC(C)=O.[Li]CCCC.[CH:21](=[O:25])[CH2:22][CH2:23][CH3:24]>C1COCC1>[Br:8][C:4]1[N:3]=[C:2]([CH:21]([OH:25])[CH2:22][CH2:23][CH3:24])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
|
Name
|
dry-ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
the resulting orange/red solution stirred at this temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was then quenched by the drop-wise addition of aqueous HCl (2M, 4 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc (100 mL) and aqueous HCl (2M, 100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous was re-extracted with EtOAc (100 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer washed with water (150 mL), brine (150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by SPE (silica)
|
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)C(CCC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 626 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 64.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |